![molecular formula C23H24N4O4S B2444307 (E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492425-89-5](/img/structure/B2444307.png)
(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-trisubstituted-1h-pyrazoles, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that the compound was developed via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin b1 as a catalyst . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have shown good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments, suggesting that this compound may affect similar biochemical pathways.
Pharmacokinetics
The compound was synthesized with a yield of 78–92% , suggesting that it might have good bioavailability.
Result of Action
Similar compounds have shown to possess excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
Action Environment
The compound shows different colors in different solvents when the electron withdrawing group is attached to acetophenone , suggesting that the compound’s action might be influenced by the solvent environment.
Biological Activity
(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-pyrimidine core with methoxy and pyrazole substituents. Its molecular formula is C23H24N4O4S with a molecular weight of approximately 452.5 g/mol. The presence of the pyrazole ring is particularly noteworthy as it has been associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Similar Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 4 | A549 | 26 | Induction of apoptosis |
Compound 5 | MCF-7 | 49.85 | Cell cycle arrest |
Compound 20 | MCF-7 | 1.88 | CDK2 inhibition |
Compound 21 | HCT116 | 0.39 | Aurora-A kinase inhibition |
The above table summarizes the IC50 values of related compounds that exhibit anticancer properties through mechanisms such as apoptosis induction and kinase inhibition .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that compounds with similar structures may influence cellular pathways involved in cancer progression.
- Apoptosis Induction : Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.
- Kinase Inhibition : Specific derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Cell Cycle Arrest : Some compounds cause arrest at specific phases of the cell cycle, preventing cancer cell proliferation.
Case Studies
A notable study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly affected their anticancer activity. For example:
Case Study: Evaluation of Pyrazole Derivatives
In a systematic evaluation conducted by Wei et al., several pyrazole derivatives were synthesized and tested for their anticancer properties against A549 and MCF7 cell lines. Among them, compound 20 , structurally related to this compound exhibited an IC50 value of 1.88 µM against MCF7 cells .
Properties
IUPAC Name |
methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-12-17(14(3)26(4)25-12)11-18-21(28)27-20(15-7-9-16(30-5)10-8-15)19(22(29)31-6)13(2)24-23(27)32-18/h7-11,20H,1-6H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSHFQPEZKBAL-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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